1-Methyl-4-piperidone
Overview
Description
1-Methyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and polymers. It is a derivative of piperidone, which is a six-membered lactam with a ketone functional group. The methyl group at the first position makes it a substrate for further chemical modifications .
Synthesis Analysis
The synthesis of 1-Methyl-4-piperidone can be achieved through a multi-step process involving Michael addition, Dieckmann cyclization, and decarboxylation. Starting from a methanol solution of methylamine and methyl acrylate, the process yields 1-Methyl-4-piperidone with a total yield of 58% after optimization. A 500 L reactor pilot test has been successfully carried out, indicating the scalability of this synthesis method . Another approach for synthesizing 4-piperidones, including 1-Methyl-4-piperidone, is the Dieckmann cyclization of aminodicarboxylate esters, which is influenced by multiple parameters .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-piperidone has been studied using Fourier transform microwave spectroscopy, revealing two different conformations due to nitrogen inversion. The N-methyl group can occupy either an equatorial or axial position, with the equatorial conformer being more stable. Structural data from these studies provide insights into the conformational energies and the barrier for axial-equatorial interconversion .
Chemical Reactions Analysis
1-Methyl-4-piperidone is a versatile intermediate that can undergo various chemical reactions. It can react selectively with aromatic hydrocarbons to give linear polymers or undergo self-polymerization to yield hyperbranched polymers . Additionally, it can form polysubstituted piperidones with olefinic double bonds in an E configuration, which are of interest as RORc inhibitors . The compound also participates in multi-component reactions, leading to the formation of novel heterocyclic compounds, as demonstrated by the condensation with salicylaldehyde and methylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-piperidone derivatives have been characterized in several studies. For instance, derivatives such as 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone exhibit interesting photonic properties due to conjugation between donor and acceptor parts, which affects their light absorption and fluorescence characteristics . The crystal structure of certain derivatives has been determined, showing significant intra and intermolecular interactions that stabilize the structure .
Scientific Research Applications
Synthesis Intermediates in Natural Products and Pharmacological Compounds 1-Methyl-4-piperidone has been used as a synthetic intermediate, particularly in the synthesis of natural products and compounds with pharmacological interest. Its framework is significant in the synthesis of various therapeutic agents, including those for liver disorders, and in the development of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
Synthesis Methods for 1-Methyl-4-piperidone The compound has been synthesized through methods involving Michael addition, Dieckmann cyclization, and decarboxylation, demonstrating the compound's viability for large-scale preparation, as seen in a 500 L reactor pilot test (Wang Dong-hua, 2007).
Role in the Development of Kinase Inhibitors It has been used in the synthesis of a naphthyridone p38 MAP kinase inhibitor, indicating its utility in developing treatments for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Investigation of Hydration Equilibria and pKa Values Studies on 4-piperidones, including 1-methyl-4-piperidone, have focused on understanding their hydration equilibria and pKa values in buffered water solutions, which is critical in chemical analysis and drug design (Luppen et al., 1979).
Cytotoxic Evaluation for Cancer Research Research into 3,5-diarylidene-4-piperidones and related compounds, including derivatives of 1-methyl-4-piperidone, has explored their potential as cytotoxic agents against various human tumor cell lines, highlighting their potential in cancer research (Dimmock et al., 1994).
Synthesis of Curcumin Analogues and Cytotoxicity Studies Its derivatives, such as N-methyl-4-piperidone curcumin analogues, have been synthesized and tested for cytotoxicity against breast cancer cell lines, suggesting their relevance in cancer treatment (Eryanti et al., 2018).
Development of Antimycobacterial Compounds Synthesis studies involving 1-methyl-4-piperidone have led to the creation of novel spiro compounds with significant in vitro activity against Mycobacterium tuberculosis and drug-resistant strains, contributing to antimycobacterial drug development (Kumar et al., 2009).
Role in Corrosion Inhibition Studies Piperidones, including 1-methyl-4-piperidone, have been investigated for their efficacy in inhibiting the corrosion of metals such as copper, an application significant in industrial chemistry (Sankarapapavinasam et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162735 | |
Record name | 1-Methyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Methyl-4-piperidone | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Methyl-4-piperidone | |
CAS RN |
1445-73-4 | |
Record name | 1-Methyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-piperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Methyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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